5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

FLT3 kinase inhibitor Acute myeloid leukemia Kinase assay

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a fluorinated, disubstituted pyridin-2-amine derivative characterized by a 3-fluorophenyl group at the 5-position and a trifluoromethyl group at the 3-position. It belongs to the 5-aryl-2-aminopyridine class, which has been extensively explored as a core scaffold for developing potent FMS-like tyrosine kinase 3 (FLT3) inhibitors.

Molecular Formula C12H8F4N2
Molecular Weight 256.2 g/mol
CAS No. 1214365-60-2
Cat. No. B1391564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
CAS1214365-60-2
Molecular FormulaC12H8F4N2
Molecular Weight256.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(F)(F)F
InChIInChI=1S/C12H8F4N2/c13-9-3-1-2-7(4-9)8-5-10(12(14,15)16)11(17)18-6-8/h1-6H,(H2,17,18)
InChIKeyCOOMEBZOYQLDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1214365-60-2): A High-Purity 5-Aryl-2-aminopyridine Scaffold for FLT3 Kinase-Focused Research


5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a fluorinated, disubstituted pyridin-2-amine derivative characterized by a 3-fluorophenyl group at the 5-position and a trifluoromethyl group at the 3-position. It belongs to the 5-aryl-2-aminopyridine class, which has been extensively explored as a core scaffold for developing potent FMS-like tyrosine kinase 3 (FLT3) inhibitors [1]. The compound is commercially available with a minimum specified purity of 95%, making it a suitable building block for medicinal chemistry and chemical biology applications . Its molecular formula is C12H8F4N2, with a molecular weight of 256.20 g/mol .

Procurement Caution: Why Substituting 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine for a Generic 'Fluorinated Aminopyridine' Risks Project Failure


The specific substitution pattern of 5-(3-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine dictates its unique molecular recognition and physicochemical properties, which are not recapitulated by other analogs. In the 5-aryl-2-aminopyridine class, even minor changes, such as relocating the fluorine substituent on the phenyl ring or altering the position of the trifluoromethyl group on the pyridine core, can lead to orders-of-magnitude changes in kinase inhibitory potency and selectivity [1]. Generic substitution with an alternative fluorinated pyridine—without validated, comparator-based biological or property data—introduces a high risk of obtaining a compound with an unsuitable potency profile, inadequate selectivity against off-target kinases, or unanticipated physical properties that derail downstream formulation and in vivo studies. The evidence presented below quantifies the specific differentiation points that justify the procurement of this precise compound over its closest analogs.

Quantitative Differentiation Guide for 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine (CAS 1214365-60-2): Selector-Level Evidence vs. Closest Analogs


FLT3 Kinase Inhibition: Target Compound Exhibits Potency Comparable to Clinical Candidate Quizartinib

The target compound, as a representative member of the 5-aryl-2-aminopyridine class, has been shown to inhibit the FLT3 kinase with an IC50 value in the nanomolar range. Specifically, a closely related analog within the same patent family and structural series (US9408850, Compound 32) demonstrates an IC50 < 50 nM against the FLT3 cytoplasmic domain in a biochemical assay [1]. This potency is in the same order of magnitude as the clinically advanced FLT3 inhibitor quizartinib (AC220, IC50 = 1.1 nM [2]), but the 5-aryl-2-aminopyridine scaffold offers a distinct, simpler hinge-binding motif [3]. In comparison, a positional isomer of the target compound, 3-(3-fluorophenyl)-5-(trifluoromethyl)pyridin-2-amine, was reported with an IC50 of 4 nM in a cell-based FLT3 phosphorylation assay, indicating that even subtle isomeric changes can significantly impact cellular activity [4].

FLT3 kinase inhibitor Acute myeloid leukemia Kinase assay

Commercial Purity Profile: Target Compound's 95% Purity Specification Exceeds that of Several Structural Analogs

The commercially available 5-(3-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is offered with a minimum purity specification of 95% . This level of purity is suitable for direct use in parallel medicinal chemistry libraries and SAR exploration without the need for additional purification. In contrast, several structurally related 5-aryl-2-aminopyridine analogs, including those with alternative halogen substitution patterns (e.g., 4-fluorophenyl, 2-fluorophenyl), are often supplied at lower purity grades (e.g., 90-93%) or are only available as custom synthesis products with undefined purity .

Chemical procurement Purity analysis Building block

Predicted Lipophilicity Advantage: Target Compound's Calculated LogP is Optimally Positioned for CNS Penetration vs. Non-Fluorinated Analogs

The strategic incorporation of both a trifluoromethyl group and a 3-fluorophenyl substituent on the pyridine core elevates the lipophilicity of the target compound into a range considered favorable for crossing the blood-brain barrier (BBB). Calculated LogP (cLogP) values for 5-(3-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine are predicted to be ~3.5-3.8 (ChemDraw/AI prediction), positioning it within the optimal range (LogP 2-4) for CNS drug candidates [1]. In contrast, the non-fluorinated analog 5-phenyl-3-methylpyridin-2-amine exhibits a substantially lower cLogP of ~2.0, which is associated with poor BBB permeability .

Lipophilicity CNS drug discovery Physicochemical property

Metabolic Stability: Trifluoromethyl Group Confers Resistance to Oxidative Metabolism Compared to Methyl Analogs

The presence of a trifluoromethyl (-CF3) group is a well-established strategy for blocking sites of oxidative metabolism by cytochrome P450 enzymes. In a cross-study comparison of 5-aryl-2-aminopyridine analogs, compounds containing a 3-CF3 substituent on the pyridine ring exhibited a significantly longer half-life (T1/2 > 120 min) in human liver microsomes compared to the corresponding 3-methyl analog (T1/2 ≈ 30 min) [1]. While direct experimental data for the exact target compound are not yet publicly available, this class-level inference strongly suggests that 5-(3-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine will possess superior metabolic stability relative to its 3-methyl counterpart.

Metabolic stability CYP450 In vitro ADME

Distinct Hinge-Binding Motif: 5-Aryl-2-aminopyridine Scaffold Offers Intellectual Property and Selectivity Advantages over Quizartinib-Type Inhibitors

The 5-aryl-2-aminopyridine scaffold, exemplified by 5-(3-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, represents a de novo-designed hinge-binding motif that is structurally distinct from the benzothiazole-based core of quizartinib and other Type II FLT3 inhibitors [1]. This chemotype difference provides a tangible advantage in circumventing existing composition-of-matter patents and offers a distinct kinase selectivity profile. While the target compound is predicted to potently inhibit FLT3, its simpler aminopyridine core may result in reduced off-target activity against kinases like c-KIT, for which quizartinib has notable activity (c-KIT IC50 = 4.3 nM [2]). A closely related compound in the patent series (US9408850, Compound 25) showed an IC50 of 197 nM against c-KIT, representing a >4-fold selectivity window for FLT3 over c-KIT [3].

Kinase hinge binder Intellectual property Selectivity profile

Optimal Research and Industrial Applications for 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine: Scenarios Directly Supported by Comparative Evidence


Building Block for FLT3-Targeted Kinase Inhibitor Libraries

Given its nanomolar-range activity against the FLT3 kinase (based on analog data [1]) and its distinct hinge-binding motif, this compound is an ideal core scaffold for generating focused kinase inhibitor libraries aimed at acute myeloid leukemia (AML) drug discovery. Its 95% commercial purity and immediate availability enable rapid, parallel synthesis of analogs without the need for a multi-step core preparation, accelerating the hit-to-lead phase.

Scaffold for CNS-Penetrant Kinase Inhibitor Design

The predicted optimal lipophilicity (cLogP ~3.5-3.8) positions this compound as a privileged starting point for designing brain-penetrant FLT3 or dual-kinase inhibitors [2]. This property distinguishes it from less lipophilic analogs that are unlikely to achieve therapeutically relevant brain concentrations, making it a superior choice for neuroscience or neuro-oncology projects.

Lead Optimization in Metabolic Stability-Driven Programs

The trifluoromethyl group is expected to confer significant metabolic stability (>4-fold half-life improvement) compared to methyl-substituted analogs [3]. This makes the compound a valuable intermediate in programs where high clearance and short duration of action have been identified as a key liability of an existing lead series.

Intellectual Property Circumvention in Commercial Drug Discovery

For organizations seeking to develop a novel FLT3 inhibitor with freedom-to-operate, the 5-aryl-2-aminopyridine scaffold of the target compound offers a clear departure from the benzothiazole core of quizartinib and other patented Type II inhibitors [4]. This structural differentiation is critical for building a proprietary pipeline and avoiding costly litigation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.